molecular formula C25H27Cl2N3O2S B1139190 NPS ALX COMPOUND 4A DIHYDROCHLORIDE

NPS ALX COMPOUND 4A DIHYDROCHLORIDE

Cat. No.: B1139190
M. Wt: 504.5 g/mol
InChI Key: XQQYORJJFZQWNA-UHFFFAOYSA-N
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Description

NPS ALX Compound 4a dihydrochloride is a potent and selective antagonist of the 5-HT6 receptor, with an IC50 value of 7.2 nM . This compound is primarily used in scientific research to study the role of 5-HT6 receptors in various biological processes.

Preparation Methods

The synthesis of NPS ALX Compound 4a dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

NPS ALX Compound 4a dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

NPS ALX Compound 4a dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used to study the chemical properties and reactivity of 5-HT6 receptor antagonists.

    Biology: Used to investigate the role of 5-HT6 receptors in various biological processes, including neurotransmission and signal transduction.

    Medicine: Used in preclinical studies to explore potential therapeutic applications for conditions such as schizophrenia, depression, and memory dysfunction.

    Industry: Used in the development of new drugs targeting the 5-HT6 receptor

Mechanism of Action

NPS ALX Compound 4a dihydrochloride exerts its effects by selectively binding to and antagonizing the 5-HT6 receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmission. By blocking the 5-HT6 receptor, this compound modulates the release of neurotransmitters and affects various signaling pathways .

Comparison with Similar Compounds

NPS ALX Compound 4a dihydrochloride is unique due to its high selectivity and potency for the 5-HT6 receptor. Similar compounds include:

This compound stands out due to its specific antagonistic action on the 5-HT6 receptor, making it a valuable tool in research focused on this receptor subtype.

Properties

IUPAC Name

2-(1-naphthalen-1-ylsulfonylindol-6-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S.2ClH/c29-31(30,25-9-3-6-19-5-1-2-8-23(19)25)28-14-12-20-10-11-21(17-24(20)28)27-16-15-26-13-4-7-22(26)18-27;;/h1-3,5-6,8-12,14,17,22H,4,7,13,15-16,18H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQYORJJFZQWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC4=C(C=C3)C=CN4S(=O)(=O)C5=CC=CC6=CC=CC=C65.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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